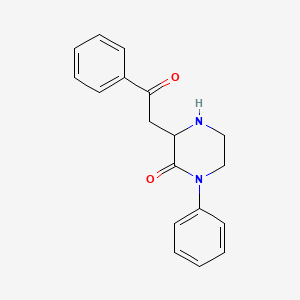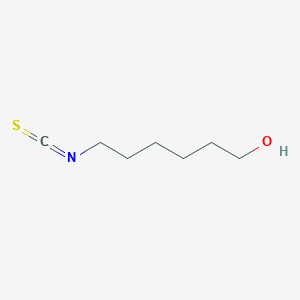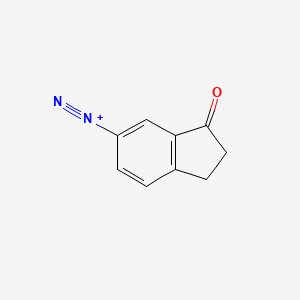
3-Oxo-2,3-dihydro-1H-indene-5-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2,3-dihydro-1H-indene-5-diazonium is a diazonium compound derived from indene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-diazonium typically involves the diazotization of 3-Oxo-2,3-dihydro-1H-indene-5-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid, at low temperatures (0-5°C) to prevent decomposition .
Industrial Production Methods
The process requires precise temperature control and the use of stabilizing agents to prevent the decomposition of the diazonium compound .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-1H-indene-5-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride or bromide, potassium iodide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenols, anilines, and other aromatic compounds are used under mildly acidic to neutral conditions.
Major Products
Azo Compounds: Formed through coupling reactions, these compounds are widely used as dyes.
Substituted Indenes: Formed through substitution reactions, these compounds have various applications in organic synthesis.
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-indene-5-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-diazonium involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. These reactions often involve the generation of free radicals or carbocations, which can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a diazonium group.
2-(3-Oxo-2,3-dihydro-1H-indene-1-ylidene)malononitrile: Contains a malononitrile group and is used in organic photovoltaics.
Uniqueness
3-Oxo-2,3-dihydro-1H-indene-5-diazonium is unique due to its diazonium group, which imparts high reactivity and versatility in organic synthesis. This makes it particularly valuable in the formation of azo compounds and other substituted indenes, which have diverse applications in various fields .
Properties
CAS No. |
143035-10-3 |
|---|---|
Molecular Formula |
C9H7N2O+ |
Molecular Weight |
159.16 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-5-diazonium |
InChI |
InChI=1S/C9H7N2O/c10-11-7-3-1-6-2-4-9(12)8(6)5-7/h1,3,5H,2,4H2/q+1 |
InChI Key |
SDAKGQVMXVRLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
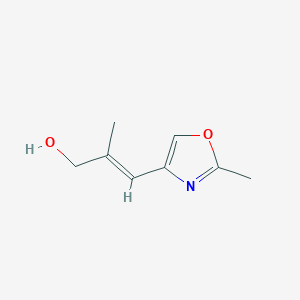
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
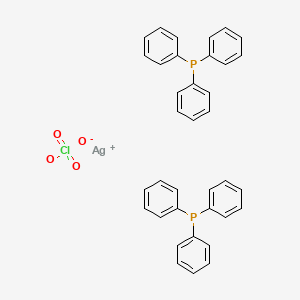
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
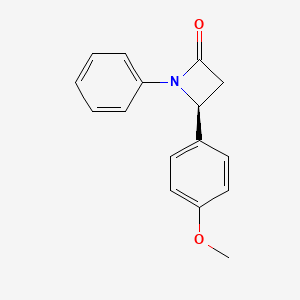
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
